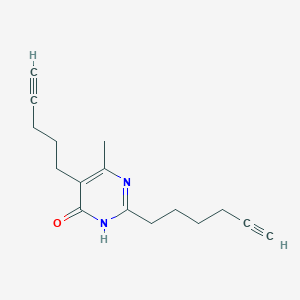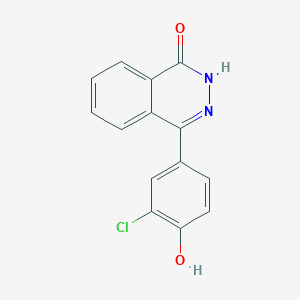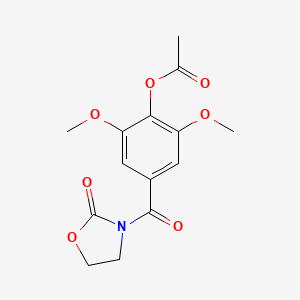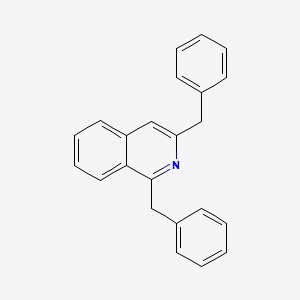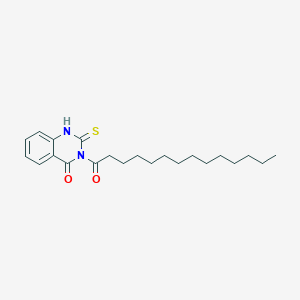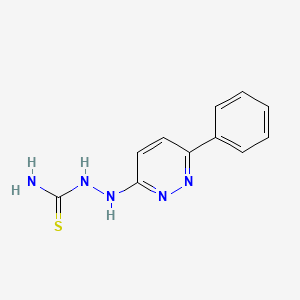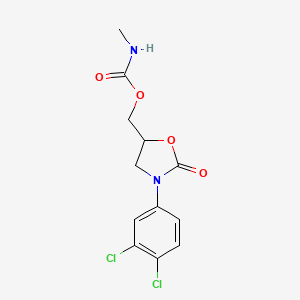![molecular formula C30H29N5O5 B12914699 Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]- CAS No. 51600-11-4](/img/structure/B12914699.png)
Adenosine, 5'-O-[(4-methoxyphenyl)diphenylmethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine, 5’-O-[(4-methoxyphenyl)diphenylmethyl]- is a chemical compound with the molecular formula C30H29N5O5 and a molecular weight of 539.591 . It is a derivative of adenosine, a nucleoside that plays a crucial role in biochemical processes such as energy transfer and signal transduction.
Preparation Methods
The synthesis of Adenosine, 5’-O-[(4-methoxyphenyl)diphenylmethyl]- typically involves the protection of the hydroxyl group at the 5’ position of adenosine. This is achieved using a protecting group such as (4-methoxyphenyl)diphenylmethyl. The reaction conditions often include the use of a base and an appropriate solvent to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
Adenosine, 5’-O-[(4-methoxyphenyl)diphenylmethyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Adenosine, 5’-O-[(4-methoxyphenyl)diphenylmethyl]- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and signal transduction.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cardiovascular diseases and neurological disorders.
Industry: It is used in the development of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of Adenosine, 5’-O-[(4-methoxyphenyl)diphenylmethyl]- involves its interaction with adenosine receptors, particularly A1 and A2 receptors. These interactions lead to various physiological effects, including the modulation of neurotransmitter release and vasodilation. The compound exerts its effects by inducing potassium efflux and inhibiting calcium influx through channels in nerve cells, leading to hyperpolarization and an increased threshold for calcium-dependent action potentials .
Comparison with Similar Compounds
Adenosine, 5’-O-[(4-methoxyphenyl)diphenylmethyl]- can be compared with other similar compounds such as:
- Adenosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-N-[[bis(2-methylpropyl)amino]methylene]-2-[[bis(2-methylpropyl)amino]methylene]amino]-2’-deoxy-
- Adenosine, 5’-O-[(4-methoxyphenyl)diphenylmethyl]-,3’-(a-methoxybenzenepropanoate), (S)-
These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of Adenosine, 5’-O-[(4-methoxyphenyl)diphenylmethyl]- lies in its specific interactions with adenosine receptors and its potential therapeutic applications.
Properties
CAS No. |
51600-11-4 |
|---|---|
Molecular Formula |
C30H29N5O5 |
Molecular Weight |
539.6 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]oxolane-3,4-diol |
InChI |
InChI=1S/C30H29N5O5/c1-38-22-14-12-21(13-15-22)30(19-8-4-2-5-9-19,20-10-6-3-7-11-20)39-16-23-25(36)26(37)29(40-23)35-18-34-24-27(31)32-17-33-28(24)35/h2-15,17-18,23,25-26,29,36-37H,16H2,1H3,(H2,31,32,33)/t23-,25-,26-,29-/m1/s1 |
InChI Key |
GHNFXKAJESZSJW-CTDWIVFPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dimethyl-2,6-dihydroimidazo[1,2-c]pyrimidin-5(3H)-one](/img/structure/B12914619.png)
![6-(Ethylthio)-3-methoxy-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12914626.png)


